2,2,3,3,4,4,4-Heptafluorobutyl chloroformate

Overview

Description

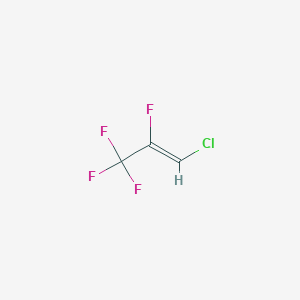

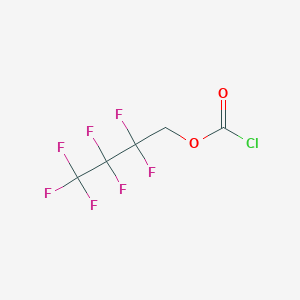

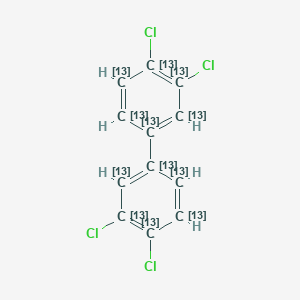

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is a useful research compound. Its molecular formula is C5H2ClF7O2 and its molecular weight is 262.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amino Acid Analysis

Heptafluorobutyl chloroformate (HFBCF) has been utilized in the enantioseparation of amino acids by Gas Chromatography (GC). A study by Zahradníčková, Hušek, and Šimek (2009) demonstrated its efficiency in separating nineteen amino acid enantiomers, except for proline, arginine, and cystine. The derivatives of these amino acids showed improved separation compared to other chloroformate-based derivatives. This study highlights the suitability of HFBCF for chiral amino acid analysis due to its simple derivatization protocol and efficient separation properties (Zahradníčková, Hušek, & Šimek, 2009).

Solvent Interactions in Fluorous Systems

In research by Gerig (2005), mixtures of chloroform and perfluoro(methylcyclohexane) were investigated for their interactions with 3-heptafluorobutyrylcamphor in a fluorous biphasic system. The study indicated selective interactions of solvent components with the solute in the perfluorocarbon-rich phase, providing insights into solvation dynamics in fluorous reaction systems (Gerig, 2005).

Derivatizing Agents in Water Analysis

Vincenti et al. (2005) studied the use of highly-fluorinated alkyl and aryl chloroformates, including variants similar to 2,2,3,3,4,4,4-heptafluorobutyl chloroformate, as derivatizing agents for polar and hydrophilic analytes in water. This research aimed to optimize the identification of polar ozonation drinking water disinfection by-products (DBPs) that are often missed in current analytical procedures. The study revealed the effectiveness of these chloroformates in derivatizing a range of polar analytes, thereby enhancing the detection of DBPs in ozonated water (Vincenti et al., 2005).

Polymer Science Applications

In polymer science, heptafluorobutyl chloroformate-based solvents have been employed for their influence on the properties of nanofibers obtained by electrospinning, as demonstrated in a study by Fryczkowski et al. (2013). The research explored replacing chloroform with 2,2,2-trifluoroethanol in the preparation of spinning fluids containing polymers, highlighting the impact of solvent choice on the morphology, thermal, and spectroscopic properties of the produced fibers (Fryczkowski et al., 2013).

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF7O2/c6-2(14)15-1-3(7,8)4(9,10)5(11,12)13/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGGZMZAVPCGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895493 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108156-21-4 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)